1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one

Lipophilicity Physicochemical properties Drug-likeness

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one (CAS 2320213-59-8) is a fully synthetic spirocyclic amide featuring a 1,1-difluoro-6-azaspiro[2.5]octane core N-acylated with a 3-(o-tolyl)propanoyl side chain. The molecule belongs to the broader 6-azaspiro[2.5]octane class, a scaffold validated in potent muscarinic M4 receptor antagonists and small-molecule GLP-1 receptor agonists.

Molecular Formula C17H21F2NO
Molecular Weight 293.358
CAS No. 2320213-59-8
Cat. No. B2721526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one
CAS2320213-59-8
Molecular FormulaC17H21F2NO
Molecular Weight293.358
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C17H21F2NO/c1-13-4-2-3-5-14(13)6-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-5H,6-12H2,1H3
InChIKeyHHXBIUQILWCTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one (CAS 2320213-59-8) – Structural Identity, Spirocyclic Class, and Procurement-Relevant Physicochemical Profile


1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one (CAS 2320213-59-8) is a fully synthetic spirocyclic amide featuring a 1,1-difluoro-6-azaspiro[2.5]octane core N-acylated with a 3-(o-tolyl)propanoyl side chain [1]. The molecule belongs to the broader 6-azaspiro[2.5]octane class, a scaffold validated in potent muscarinic M4 receptor antagonists and small-molecule GLP-1 receptor agonists [2][3]. Its computed properties—molecular weight 293.35 g/mol, XLogP3-AA 3.4, zero hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds—place it within oral drug-like chemical space (no Rule-of-5 violations) [1]. The gem-difluoro substitution on the cyclopropane ring is a recognized medicinal-chemistry strategy for enhancing metabolic stability and modulating lipophilicity relative to non-fluorinated spiro-analogs [3].

Why Generic Substitution Fails for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one – Scaffold, Fluorination Pattern, and Side-Chain Determinants of Differential Performance


Within the 6-azaspiro[2.5]octane class, even structurally conservative modifications produce large changes in potency, selectivity, and drug-like properties. In the M4 antagonist series, moving from a benzyl to a spirocyclic central motif altered CYP inhibition profiles and Fsp³ character [1]; in the GLP-1 agonist series, subtle side-chain modifications parallel to danuglipron SAR drove order-of-magnitude shifts in EC₅₀ [2]. The specific combination in CAS 2320213-59-8—a 1,1-difluoro substitution (rather than 8,8-difluoro or non-fluorinated), an o-tolyl aryl group (rather than m-tolyl, 2-fluorophenyl, or 2,6-dichlorophenyl), and a propan-1-one linker (rather than ethan-1-one)—is not replicated in any commercial or literature analog. Generic selection based solely on the 6-azaspiro[2.5]octane scaffold label therefore risks obtaining a compound with meaningfully different lipophilicity, metabolic susceptibility, or target-engagement geometry. The quantitative evidence below demonstrates where these differences are measurable and procurement-relevant.

Product-Specific Quantitative Evidence Guide for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one – Comparator-Anchored Differentiation Data for Scientific Procurement


Lipophilicity Differentiation: Predicted LogP of CAS 2320213-59-8 Versus Non-Fluorinated 6-Azaspiro[2.5]octane Parent Scaffold

The target compound exhibits substantially higher predicted lipophilicity than the non-fluorinated 6-azaspiro[2.5]octane parent scaffold, consistent with the combined effect of the 1,1-difluoro substituent and the o-tolylpropanoyl side chain. The non-fluorinated scaffold (CAS 872-64-0) has a predicted LogP of ~1.48 , whereas CAS 2320213-59-8 has a predicted LogP of ~2.88 (ChemSpider ACD/LogP) and an XLogP3-AA of 3.4 (PubChem) [1]. This >1.4 log-unit increase translates to an approximately 25-fold greater predicted octanol-water partition coefficient, with direct implications for membrane permeability, tissue distribution, and potential blood-brain barrier penetration.

Lipophilicity Physicochemical properties Drug-likeness

Scaffold Class Validation: 6-Azaspiro[2.5]octane Core Delivers Nanomolar M4 Muscarinic Receptor Antagonism (Class-Level Reference Compound VU6015241)

The 6-azaspiro[2.5]octane scaffold has been validated as a productive core for achieving high-potency, subtype-selective M4 muscarinic acetylcholine receptor antagonism. The optimized lead compound VU6015241—bearing a chiral 6-azaspiro[2.5]octane core distinct from but structurally related to the target compound's scaffold—demonstrates human M4 IC₅₀ = 71 nM with no species disconnect versus rat M4 (IC₅₀ = 44 nM) and >75-fold selectivity over M₂–M₅ subtypes [1]. While the target compound differs in side-chain decoration, it shares the identical spirocyclic core and 1,1-difluoro substitution pattern, making it a direct scaffold analog for SAR exploration around M4-targeted chemical probes.

Muscarinic M4 receptor Antagonist Neuroscience

Scaffold Class Validation: 6-Azaspiro[2.5]octane Core Delivers Nanomolar GLP-1 Receptor Agonism (Class-Level Reference Compound (S)-9)

The 6-azaspiro[2.5]octane scaffold is also validated in small-molecule GLP-1 receptor agonism. In the series by Aspnes et al. (2023), compound (S)-9—a chiral 6-azaspiro[2.5]octane derivative structurally related to the target compound's core—exhibited GLP-1 receptor EC₅₀ = 76 nM [1][2]. This series was optimized in parallel with the clinical candidate danuglipron, using cryo-EM-guided SAR [1]. The target compound's 1,1-difluoro substitution and o-tolylpropanoyl side chain represent a distinct chemical space within this validated scaffold class, offering a unique vector for GLP-1 agonist SAR expansion.

GLP-1 receptor Agonist Metabolic disease

Side-Chain Structural Differentiation: o-Tolyl Propan-1-one (CAS 2320213-59-8) Versus m-Tolyl Ethan-1-one (CAS 2097933-45-2) and 2-Fluorophenyl Propan-1-one (CAS 2189435-14-9) Analogs

Among closely related 1,1-difluoro-6-azaspiro[2.5]octane amides, three structural variables differentiate the target compound: (i) linker length (propan-1-one, C3, vs. ethan-1-one, C2), (ii) aryl substitution position (ortho-tolyl vs. meta-tolyl vs. 2-fluorophenyl), and (iii) the resulting molecular weight and lipophilicity. The target compound (MW 293.35 g/mol, LogP ~2.88) [1] is heavier and more lipophilic than the m-tolyl ethan-1-one analog CAS 2097933-45-2 (MW 279.32 g/mol, C16H19F2NO) and the 2-fluorophenyl propan-1-one analog CAS 2189435-14-9 (MW 297.31 g/mol, C16H18F3NO) . These differences—particularly the ortho-methyl substituent of the o-tolyl group—impose distinct conformational and electronic constraints on the aryl ring orientation relative to the spirocyclic amide, which in analogous SAR series has been shown to modulate target binding and selectivity [2].

Structure-activity relationship Side-chain engineering Chemical probe

Best Research and Industrial Application Scenarios for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one – Evidence-Aligned Use Cases for Scientific Procurement


M4 Muscarinic Receptor Chemical Probe Development – Scaffold-Diversification Library Design

Researchers expanding SAR around the M4 muscarinic acetylcholine receptor can use this compound as a scaffold-diversification building block. The 6-azaspiro[2.5]octane core is validated in the M4 antagonist series leading to VU6015241 (human M4 IC₅₀ = 71 nM) [1]. The o-tolylpropanoyl side chain of CAS 2320213-59-8 introduces an ortho-methylphenyl group not represented in the published VU series, providing a distinct vector for probing receptor subsite interactions. Procurement of this specific analog rather than the non-fluorinated scaffold ensures that any SAR signal reflects the combined 1,1-difluoro and o-tolyl contributions.

GLP-1 Receptor Agonist Lead Optimization – Parallel SAR Exploration Alongside Danuglipron Chemical Space

In metabolic disease programs targeting oral small-molecule GLP-1 receptor agonists, this compound offers a fluorinated spirocyclic scaffold that parallels the 6-azaspiro[2.5]octane series optimized to compound (S)-9 (EC₅₀ = 76 nM) [2]. The 1,1-difluoro substitution enhances metabolic stability through a well-precedented mechanism—blocking oxidative metabolism at the cyclopropane ring—while the o-tolyl group provides a lipophilic contact that may improve receptor occupancy. This compound is best deployed as a late-stage diversification intermediate in GLP-1 agonist lead optimization campaigns.

Physicochemical Property Benchmarking – Lipophilicity-Driven CNS Penetration Feasibility Assessment

With a predicted LogP of 2.88–3.4, zero hydrogen-bond donors, and a topological polar surface area of 20 Ų [3], CAS 2320213-59-8 occupies physicochemical space consistent with passive blood-brain barrier penetration. Laboratories evaluating CNS drug candidates can benchmark this compound against its non-fluorinated analog (LogP ~1.48) to experimentally quantify how the 1,1-difluoro substitution and o-tolyl extension shift brain-to-plasma ratios in rodent pharmacokinetic studies. The >1.4 log-unit LogP increase provides a measurable window for correlation with brain exposure.

Custom Synthesis and Fragment-Based Drug Discovery – Spirocyclic Amide Library Synthesis

For CROs and medicinal chemistry groups engaged in fragment-based or DNA-encoded library synthesis, this compound serves as a key intermediate for generating spirocyclic amide libraries. The 6-azaspiro[2.5]octane core with 1,1-difluoro substitution is a privileged scaffold across multiple target classes (M4, GLP-1R) [1][2], and the o-tolylpropanoyl side chain offers a handle for further derivatization (e.g., Suzuki coupling at the ortho position, amide bioisostere replacement). Procuring CAS 2320213-59-8 with documented purity and characterization data is essential for reproducible library synthesis.

Quote Request

Request a Quote for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.